molecular formula C16H15N3O4S2 B5527994 N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide

N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No. B5527994
M. Wt: 377.4 g/mol
InChI Key: RHNXKQOVONINAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves multi-step reactions, including the formation of amide or sulfonamide linkages. For example, Pyrih et al. (2023) investigated the synthesis and structural changes associated with compounds containing similar functional groups, providing insights into the synthesis process of such compounds (Pyrih et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. Subashini et al. (2009) utilized these techniques to elucidate the structure of a similar compound, providing a precedent for the analysis of N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide (Subashini et al., 2009).

Chemical Reactions and Properties

These compounds typically exhibit a variety of chemical reactions due to the presence of reactive functional groups. The chemical behavior can include reactions such as tautomerism, as observed by Pyrih et al. (2023), highlighting the dynamic nature of such molecules (Pyrih et al., 2023).

Scientific Research Applications

Green Synthesis Techniques

A study by Sowmya et al. (2018) highlights the green approach for synthesizing thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology. This method, which focuses on adopting environmentally friendly techniques, resulted in compounds showing significant antibacterial and antifungal activities (Sowmya et al., 2018).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been explored. This research contributes to the understanding of the potential medicinal applications of sulfonamide derivatives in combating microbial infections (El‐Emary et al., 2002).

Drug Metabolism Applications

A study on the biocatalysis application to drug metabolism used Actinoplanes missouriensis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This innovative approach provides insights into producing sufficient amounts of metabolites for structural characterization and further clinical investigations (Zmijewski et al., 2006).

Organic Synthesis and Chemistry

Research on stereoselective isoxazolidine synthesis via copper-catalyzed alkene aminooxygenation has unveiled new pathways for creating methyleneoxy-substituted isoxazolidines. This study underscores the potential of copper catalysis in facilitating innovative organic synthesis processes (Karyakarte et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-11-8-15(18-23-11)17-16(20)14-9-13(10-24-14)25(21,22)19(2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNXKQOVONINAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.